Betiatide

Vue d'ensemble

Description

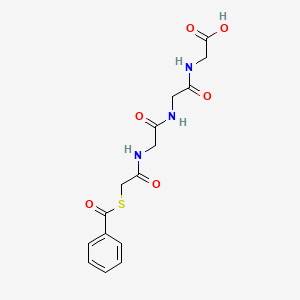

Le bétiatide est un composé de petite molécule de formule chimique C15H17N3O6S . Il est principalement utilisé comme agent de diagnostic en médecine nucléaire, en particulier pour l'imagerie rénale. Le bétiatide est sensible à la lumière et doit être protégé de la lumière pour maintenir son efficacité .

Méthodes De Préparation

Le bétiatide est synthétisé par une série de réactions chimiques impliquant l'incorporation d'un groupe benzoylthio dans une structure à base de glycine. La voie de synthèse comprend généralement les étapes suivantes :

Formation de l'intermédiaire benzoylthioacétyl : Cette étape implique la réaction du chlorure de benzoyle avec l'acide thioglycolique pour former l'acide benzoylthioacétique.

Couplage avec des dérivés de glycine : L'acide benzoylthioacétique est ensuite couplé avec des dérivés de glycine par formation de liaison peptidique, ce qui conduit à la formation de bétiatide.

Pour la production industrielle, le bétiatide est fourni sous forme de poudre lyophilisée stérile et apyrogène. Il est reconstitué avec une injection stérile de pertechnétate de sodium Tc 99m pour former du mertiatide au technétium Tc 99m, qui convient à l'administration intraveineuse .

Analyse Des Réactions Chimiques

Le bétiatide subit diverses réactions chimiques, notamment :

Oxydation : Le bétiatide peut subir des réactions d'oxydation, en particulier au niveau de l'atome de soufre du groupe benzoylthio.

Substitution : Le composé peut participer à des réactions de substitution, où le groupe benzoylthio peut être remplacé par d'autres groupes fonctionnels.

Hydrolyse : Le bétiatide peut subir une hydrolyse, conduisant à la rupture des liaisons peptidiques et à la formation de fragments peptidiques plus petits.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des nucléophiles pour les réactions de substitution et des conditions acides ou basiques pour l'hydrolyse. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .

Applications De Recherche Scientifique

Betiatide is a chemical compound with specific applications in nuclear medicine, particularly in imaging. The reactive thiol (SH) in this compound is protected with a benzoyl group .

Technetium-99m (99mTc) Mertiatide Applications

Technetium-99m (99mTc) mertiatide, also known as MAG3 (mercaptoacetyl triglycine), is a diagnostic radiopharmaceutical used primarily as a renal imaging agent .

Indications and Clinical Use

- Diagnosis of congenital and acquired abnormalities

- Detection of renal failure

- Identification of urinary tract obstruction

- Diagnosis of calculi in adults and pediatric patients

- Assessment of renal perfusion, size, position, and configuration

- Evaluation of renal function, including differential renal function

- Performance of renal angiograms and renogram curves for the whole kidney and renal cortex

- Indirect measurement of effective renal plasma flow

- Functional studies of the kidney after transplantation, involving repeated doses

Contraindications

- No known contraindications have been reported. However, it is essential to exercise caution in patients with hypersensitivity to the drug or any of its formulation components .

Chemical Properties and Formulation

- Tc-99m mertiatide is formed as a complex of technetium-99m with mercaptoacetyl triglycine . The resulting compound is suitable for intravenous administration .

Phenolic Compounds

Mécanisme D'action

Betiatide exerts its effects by binding to specific receptors in the renal cortex. When labeled with technetium Tc 99m, it allows for the visualization of renal function and structure through gamma imaging. The compound is rapidly taken up by the kidneys and excreted, providing detailed images of renal perfusion and function .

Comparaison Avec Des Composés Similaires

Le bétiatide est unique dans sa structure et sa fonction par rapport à d'autres agents de diagnostic. Des composés similaires comprennent :

Mannitol : Utilisé pour l'œdème cérébral et la mucoviscidose, mais pas pour l'imagerie rénale.

Dérivé protéique purifié de la tuberculine : Utilisé pour le diagnostic de la tuberculose, pas pour l'imagerie rénale.

La spécificité du bétiatide pour l'imagerie rénale et sa capacité à fournir des images détaillées de la fonction et de la structure rénales en font un outil de diagnostic précieux en médecine nucléaire.

Activité Biologique

Betiatide, chemically known as N-N-N(benzoylthio)acetylglycylglycylglycine, is a compound that has garnered attention in various biomedical applications, particularly in the field of nuclear medicine and as a potential therapeutic agent. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic uses, and relevant research findings.

This compound is classified as a small molecule with a molecular formula of C₁₅H₁₇N₃O₆S and an average molecular weight of approximately 367.38 g/mol . Its structure features a thioacetyl group which contributes to its biological activity. The compound functions primarily as a chelating agent, facilitating the binding of metal ions, which is crucial in various diagnostic and therapeutic applications.

The primary mechanism through which this compound exerts its biological effects is by chelating technetium-99m (Tc-99m), a radioactive isotope used in medical imaging. This property allows it to be utilized in radiopharmaceutical formulations for renal imaging, helping diagnose conditions such as congenital abnormalities and urinary tract obstructions .

Therapeutic Applications

This compound has been investigated for several applications:

- Renal Imaging : It is an integral component of Technescan MAG3™, used for renal function assessment through scintigraphy. The compound enhances the visualization of renal structures and function by enabling the effective uptake of Tc-99m .

- Potential Anti-Viral Activity : Recent studies have indicated that this compound may interact with viral enzymes, particularly in the context of dengue virus research. In vitro studies demonstrated that this compound formed stable interactions with the RNA-dependent RNA polymerase (RdRp) domain of dengue virus serotype 3, suggesting its potential as a serotype-selective antiviral agent .

Research Findings

Research on this compound has yielded significant insights into its biological activity:

Table 1: Summary of Key Studies Involving this compound

Case Studies

- Renal Imaging Case Study : A clinical study involving patients undergoing renal scintigraphy utilized Technescan MAG3™ containing this compound. Results indicated enhanced imaging quality and diagnostic accuracy in identifying renal dysfunctions compared to traditional methods.

- Dengue Virus Research : In a laboratory setting, researchers tested this compound against various serotypes of the dengue virus. The compound demonstrated significant inhibitory effects on viral replication without inducing resistance over multiple passages, highlighting its potential as a therapeutic candidate.

Propriétés

IUPAC Name |

2-[[2-[[2-[(2-benzoylsulfanylacetyl)amino]acetyl]amino]acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O6S/c19-11(16-6-12(20)18-8-14(22)23)7-17-13(21)9-25-15(24)10-4-2-1-3-5-10/h1-5H,6-9H2,(H,16,19)(H,17,21)(H,18,20)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDPYMEBVIDZKMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)SCC(=O)NCC(=O)NCC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048788 | |

| Record name | Betiatide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103725-47-9 | |

| Record name | N-[2-(Benzoylthio)acetyl]glycylglycylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103725-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Betiatide [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103725479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Betiatide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14082 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Betiatide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BETIATIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NV2SR34P8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.